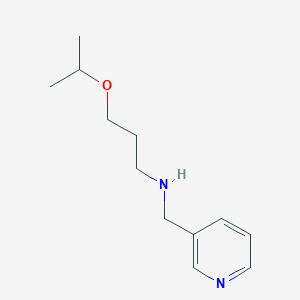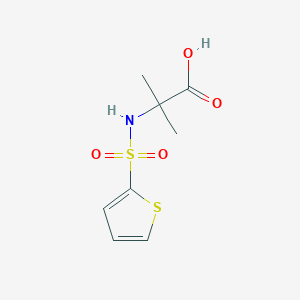
Amine de (3-imidazol-1-yl-propyl)-(4-méthylsulfanyl-benzyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine is a chemical compound with the molecular formula C14H19N3S and a molecular weight of 261.39 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an imidazole ring and a methylsulfanyl-benzyl group .
Applications De Recherche Scientifique
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of specialty chemicals and materials.
Méthodes De Préparation
The synthesis of (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-imidazol-1-yl-propylamine and 4-methylsulfanyl-benzyl chloride.
Reaction Conditions: The two starting materials are reacted under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Analyse Des Réactions Chimiques
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Mécanisme D'action
The mechanism by which (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect pathways related to protein synthesis and degradation, depending on its specific interactions with target proteins.
Comparaison Avec Des Composés Similaires
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine can be compared with other similar compounds, such as:
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-ethyl)-amine: Similar structure but with an ethyl group instead of a benzyl group.
Propriétés
IUPAC Name |
3-imidazol-1-yl-N-[(4-methylsulfanylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-18-14-5-3-13(4-6-14)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONVNBLFRADQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)


![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)



